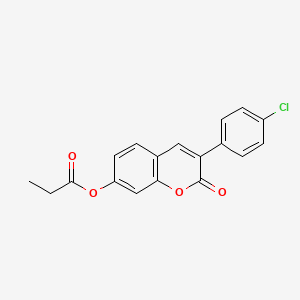

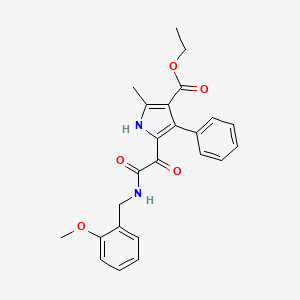

7-氯-8-甲基-2-(5-甲基-2-呋喃基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

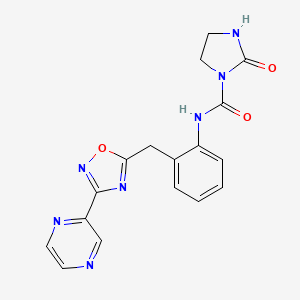

The compound 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their role as antibacterials and enzyme inhibitors.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the introduction of various substituents that can enhance the biological activity of the compound. For instance, the synthesis of 7-heterocycle-substituted quinoxalinecarboxylic acids with a substituted phenyl group at the C-7 position has been described, where the compounds exhibit neuroprotective efficacy in vivo . Although the specific synthesis of 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structures of hydrochlorides of 7-chloro- and 7-methyl-4-iminecinnoline analogs have been determined, revealing strong intramolecular hydrogen bonding between protonated 4-imine and 3-carboxylic groups . This structural feature is significant as it influences the compound's chemical affinity and permeability, which are essential for its antibacterial activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The presence of functional groups such as carboxylic acid can affect the compound's reactivity. For example, the free acidic function of a carboxyl group may lower the permeability of quinolone analogs, impacting their antibacterial activity . The specific chemical reactions of 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid would depend on its functional groups and substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chlorine or methyl groups can alter these properties significantly. For instance, the presence of a water-soluble group in a quinoxalinecarboxylic acid derivative has been shown to enhance its potency . The crystallographic analysis of similar compounds provides insights into their density and molecular packing, which are relevant for understanding their physical properties .

科学研究应用

结构见解和抗菌活性

对喹啉衍生物的研究,包括与7-氯-8-甲基-2-(5-甲基-2-呋喃基)喹啉-4-羧酸类似的那些,提供了对其结构特性和潜在应用的宝贵见解。例如,对喹诺酮类似物的晶体结构的研究阐明了它们的分子内氢键,这对于它们的抗菌活性至关重要。这些化合物形成质子化亚胺(供体)和羧酸(受体)基团之间的强氢键,这是将它们与普通喹诺酮区分开来的一个特征(Główka 等,1999 年)。

抗癌潜力

氨基和氟代取代喹啉-4-羧酸衍生物的合成和评估显示出显着的抗癌活性,特别是对各种癌细胞系。这些通过微波辅助合成获得的化合物已显示在某些情况下比传统药物如阿霉素更有效,表明它们作为新型抗癌剂的潜力(Bhatt 等,2015 年)。

酶抑制的神经益处

吡咯并[3,2-c]喹啉衍生物,如7-氯-3-甲基-1H-吡咯并[3,2-c]喹啉-4-羧酸,已被确定为犬尿氨酸-3-羟化酶(KYN-3-OHase)的有效和选择性抑制剂。该酶在犬尿氨酸途径中发挥作用,该途径与神经退行性疾病有关,表明这些化合物可以提供新的治疗策略(Heidempergher 等,1999 年)。

广谱抗菌作用

对喹啉衍生物的进一步研究突出了它们的广谱抗菌作用。2-苯基-7-取代喹啉-4-羧酸衍生物的微波辐射合成产生了对多种微生物(包括革兰氏阳性和革兰氏阴性细菌)具有活性的化合物。这些发现强调了喹啉衍生物在开发新型抗菌剂方面的多功能性(Bhatt & Agrawal,2010 年)。

属性

IUPAC Name |

7-chloro-8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIXXLJYXICXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)